Product packaging for Romergoline(Cat. No.:CAS No. 107052-56-2)

Romergoline

Cat. No.: B011209
CAS No.: 107052-56-2
M. Wt: 350.4 g/mol
InChI Key: RJCXNCSJGRUWRW-SJKOYZFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Romergoline is a chemical compound with the CAS Number 107052-56-2 and a molecular formula of C 20 H 22 N 4 O 2 . It is classified as an ergot alkaloid derivative . As a member of this class, it is of significant interest in foundational pharmaceutical and neuropharmacology research. Intended Research Applications: Due to its structural relationship to other ergolines, this compound may be utilized by researchers as a reference standard in analytical studies. It also serves as a key starting material or intermediate in the synthesis of more complex molecules for investigative purposes. Its potential mechanisms of action and specific biological targets are areas for further scientific exploration. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N4O2 B011209 Romergoline CAS No. 107052-56-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107052-56-2

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione

InChI

InChI=1S/C20H22N4O2/c1-23-8-12(9-24-10-18(25)22-19(26)11-24)5-15-14-3-2-4-16-20(14)13(7-21-16)6-17(15)23/h2-5,7,12,17,21H,6,8-11H2,1H3,(H,22,25,26)/t12-,17-/m1/s1

InChI Key

RJCXNCSJGRUWRW-SJKOYZFVSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5

Other CAS No.

107052-56-2

Synonyms

4-(9,10-didehydro-6-methylergolin-8-yl)methylpiperazine-2,6-dione
FCE 23884
FCE-23884

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of Romergoline

Established Synthetic Pathways for Romergoline and its Core Structure

The synthesis of this compound, as an ergoline (B1233604) derivative, fundamentally relies on constructing the tetracyclic ergoline ring system. While detailed specific pathways for this compound's total synthesis were not extensively detailed in the search results, the synthesis of complex natural products and their analogues often involves coupling different molecular fragments or building blocks. For instance, the synthesis of macrolide analogues, which also possess complex structures, has been achieved through methods like Stille coupling of macrolide core and side chain components nih.gov. Such approaches, involving the strategic joining of pre-synthesized units, are common in the synthesis of intricate molecules. The core structure of ergoline derivatives typically involves indole (B1671886) and quinoline (B57606) ring systems fused together.

Rational Design and Synthesis of this compound Analogues for Mechanistic Probing

Rational design plays a significant role in the creation of this compound analogues. This approach involves designing new molecules based on the known structure-activity relationships of the parent compound and its interactions with biological targets, such as dopamine (B1211576) receptors ncats.io. By making specific, targeted modifications to the this compound structure, researchers can investigate how these changes affect binding affinity, efficacy, and selectivity for different receptor subtypes. The synthesis of these rationally designed analogues allows for systematic probing of the molecular mechanisms underlying this compound's pharmacological effects. Rational design strategies have been successfully applied in the synthesis and evaluation of analogues of other complex molecules to achieve desired properties like increased potency and stability nih.gov. The design process can involve computational workflows to predict the impact of structural changes nih.gov.

Stereochemical Considerations in this compound Synthesis and its Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of organic synthesis, particularly for biologically active compounds like this compound. Molecules can exist as stereoisomers, which are compounds with the same molecular formula and connectivity but different spatial arrangements. These stereoisomers can exhibit significantly different biological activities uou.ac.in. Therefore, controlling the stereochemical outcome of reactions during the synthesis of this compound and its analogues is essential to obtain the desired isomer with the correct biological profile. Strategies for achieving stereochemical control in organic synthesis include asymmetric synthesis, the use of chiral catalysts, and selective reactions rijournals.com. Substrate stereochemical control, where existing stereochemistry in a molecule influences the outcome of a reaction, and auxiliary stereochemical control, which involves temporarily introducing a chiral group to direct stereochemistry, are also employed youtube.com. The synthesis of complex molecules often requires precise stereochemical control at multiple centers mdpi.com.

Methodologies for Isotopic Labeling of this compound for Research Applications

Isotopic labeling involves replacing one or more atoms in a molecule with an isotope of that element. This technique is invaluable in research for tracking the molecule's path in biological systems, studying its metabolism, and for quantitative analysis spectroinlets.com. For this compound, isotopic labeling can be achieved using stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), or radioactive isotopes like carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H) nuvisan.comsymeres.com.

Methodologies for deuterium labeling often involve hydrogen-deuterium exchange reactions, which can be facilitated by catalysts mdpi.comresearchgate.netrsc.org. Deuterium labeling is used in mechanistic and kinetic studies and can influence pharmacokinetic profiles symeres.comrsc.org.

Carbon-14 labeling is a common technique in drug development for mass balance and clinical trials nih.govalmacgroup.com. Incorporating ¹⁴C into a molecule typically requires total synthesis starting from ¹⁴C-labeled precursors, such as ¹⁴C-cyanide nuvisan.comwuxiapptec.com. The position of the isotopic label is carefully chosen to ensure chemical and metabolic stability nuvisan.comwuxiapptec.com.

Elucidation of Romergoline S Pharmacological Mechanisms at a Molecular and Cellular Level

Detailed Characterization of Dopaminergic Receptor Interactions

Romergoline demonstrates affinity for various dopamine (B1211576) receptor subtypes, which are G protein-coupled receptors (GPCRs) integral to the central nervous system frontiersin.orgmdpi.com. Dopamine receptors are categorized into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4) frontiersin.orgmdpi.commetu.edu.tr. These subfamilies are distinguished by their structural characteristics and their primary coupling to different G proteins mdpi.commetu.edu.tracnp.org.

Specificity and Affinity for Dopamine Receptor Subtypes (D1, D2, D3, D4)

Studies have investigated the binding affinity of this compound for dopamine receptor subtypes. While specific quantitative data for this compound across all subtypes (D1, D2, D3, D4) were not uniformly available in the search results, related ergoline (B1233604) compounds, such as cabergoline (B1668192) and lisuride (B125695), which are also dopamine agonists, have shown high affinities for D2 and D3 receptors nih.govwikipedia.org. Pergolide, another ergoline, also demonstrates affinity for D1, D2, and D3 receptors nih.gov. The D1-like receptors (D1 and D5) generally have a lower affinity for dopamine compared to the D2-like receptors (D2, D3, and D4) frontiersin.orgacnp.org. D3 receptors tend to have a higher affinity for dopamine than D2 receptors mdpi.com.

Based on the pharmacological class of this compound as an ergoline derivative and dopamine agonist drugbank.com, it is likely to exhibit significant interactions, particularly with the D2-like receptor family. However, precise affinity values for this compound across all subtypes (D1, D2, D3, D4) would require specific studies on this compound.

Mechanisms of Agonistic and Antagonistic Modulation Dependent on Receptor State and Biological Context

Dopamine agonists activate dopamine receptors, mimicking the effect of the endogenous neurotransmitter dopamine wikipedia.orgtg.org.au. Conversely, dopamine antagonists block receptor activation clevelandclinic.org. The agonistic or antagonistic modulation by a ligand can depend on the specific receptor subtype and the biological context tg.org.au. For instance, some compounds can act as partial agonists, exhibiting low intrinsic activity at the receptor frontiersin.org. The interaction between a ligand and its receptor involves molecular complementarity at the binding site derangedphysiology.com. The specific conformation stabilized by a ligand can influence the signaling pathways activated through a GPCR wikipedia.org.

While the search results indicate that this compound is an ergot-derivative dopamine agonist drugbank.com, detailed mechanisms of its agonistic or antagonistic modulation dependent on receptor state and biological context were not extensively described for this specific compound. However, the general principles of dopamine receptor agonism and antagonism, involving ligand binding and subsequent receptor activation or blockade, apply wikipedia.orgclevelandclinic.org.

Coupling to G-Protein Signaling Pathways and Adenylyl Cyclase Modulation

Dopamine receptors are GPCRs and exert their effects by coupling to heterotrimeric G proteins frontiersin.orgmdpi.commetu.edu.trwikipedia.org. The D1-like receptors (D1 and D5) are primarily coupled to Gs proteins, which stimulate adenylyl cyclase activity, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels mdpi.commetu.edu.trwikipedia.orgnih.govwikipedia.org. In contrast, the D2-like receptors (D2, D3, and D4) are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP production metu.edu.trwikipedia.orgnih.govwikipedia.orgebi.ac.uk. The modulation of adenylyl cyclase activity is a key downstream effect of dopamine receptor activation and inhibition metu.edu.tracnp.orgwikipedia.org.

Given that this compound is a dopamine agonist drugbank.com, its interaction with dopamine receptors would influence these G protein-dependent signaling pathways. Activation of D1-like receptors by an agonist would be expected to increase cAMP, while activation of D2-like receptors would likely decrease cAMP. The specific effect of this compound on adenylyl cyclase would depend on its affinity and efficacy at the different dopamine receptor subtypes.

Investigation of Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT2A)

Ergot derivatives, as a class, are known to interact with serotonin (B10506) receptors in addition to dopamine receptors drugbank.combmbreports.org. Serotonin receptors are also a diverse family of GPCRs, with various subtypes including 5-HT1A and 5-HT2A bmbreports.org. The 5-HT1A receptor is a GPCR that can activate different biochemical pathways, including G protein-dependent and independent pathways mdpi.com. Activation of presynaptic 5-HT1A autoreceptors can decrease neuronal activity and serotonin release mdpi.comnih.gov. Postsynaptic 5-HT1A receptors can mediate hyperpolarizing responses and reduce neuronal excitability mdpi.com. The 5-HT2A receptor is another GPCR subtype coupled to the Gq/G11 signaling pathway, which is generally considered excitatory wikipedia.org. It is highly expressed in the cerebral cortex and is involved in modulating neuronal activity wikipedia.org.

While the search results confirm that ergot derivatives interact with serotonin receptors drugbank.combmbreports.org, specific details regarding this compound's interactions with 5-HT1A and 5-HT2A receptors were not extensively provided. Some compounds have shown significant selectivity over 5-HT1A and 5-HT2A receptors, while others exhibit submicromolar affinity for 5-HT2A receptors researchgate.net. Aripiprazole, a dopamine partial agonist, is also a partial agonist at 5-HT1A and an antagonist at 5-HT2A receptors frontiersin.org. Further research specifically on this compound is needed to fully characterize its serotonergic receptor binding profile and functional activity.

Identification of this compound Ligand Binding Sites and Molecular Interactions through Structural Biology

Understanding the precise molecular interactions between this compound and its target receptors requires structural biology techniques. These methods aim to identify ligand binding sites and the nature of the chemical bonds involved derangedphysiology.comillinois.eduelifesciences.orgnih.gov. GPCRs, including dopamine and serotonin receptors, have a seven-transmembrane helix structure with ligand binding sites located within the transmembrane helices or extracellular regions wikipedia.org. Structural studies, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, can provide high-resolution details of receptor structures and how ligands bind illinois.edunih.govigbmc.fr. These studies can reveal conformational changes induced by ligand binding and the specific amino acid residues involved in the interaction elifesciences.orgnih.govigbmc.fr.

While the general principles of ligand binding to GPCRs and the utility of structural biology are well-established derangedphysiology.comwikipedia.orgillinois.eduelifesciences.orgnih.gov, specific structural data detailing this compound's binding site and molecular interactions with dopamine or serotonin receptors were not found in the provided search results. Such studies would be crucial for a complete understanding of this compound's mechanism of action at the atomic level.

Cellular Electrophysiological Studies: Impact on Neuronal Firing in Defined Brain Regions

Electrophysiological studies measure the electrical activity of neurons, providing insights into how pharmacological agents affect neuronal excitability and firing patterns criver.comtechnologynetworks.comnih.govuk.com. These studies can be conducted in vitro using cultured neurons or brain slices, or in vivo in living animals criver.comtechnologynetworks.comuk.com. Techniques like multi-electrode arrays (MEA) and patch clamp allow for the recording of action potentials and synaptic potentials, revealing how compounds alter neuronal communication criver.comtechnologynetworks.comuk.com. Changes in neuronal firing rate and patterns in specific brain regions, such as the basal ganglia or prefrontal cortex, can be directly linked to the activation or inhibition of dopamine and serotonin receptors in those areas frontiersin.orgmdpi.comwikipedia.org. For example, activation of inhibitory receptors can decrease firing rate, while activation of excitatory receptors can increase it mdpi.comtechnologynetworks.comnih.gov.

Although the search results discuss electrophysiological techniques and the impact of neurotransmitter systems on neuronal firing mdpi.comcriver.comtechnologynetworks.comnih.govuk.comnih.gov, specific cellular electrophysiological studies investigating the impact of this compound on neuronal firing in defined brain regions were not found. Such studies would be essential to understand the functional consequences of this compound's receptor interactions on neuronal circuit activity.

Analysis of Downstream Signaling Pathways and Intracellular Cascades Mediated by this compound

Dopamine receptors are G protein-coupled receptors (GPCRs) that modulate various intracellular signaling pathways upon ligand binding wikipedia.org. The specific downstream effects of this compound are therefore contingent on the dopamine receptor subtypes it interacts with and the nature of that interaction (agonist or antagonist).

1 G Protein-Mediated Signaling

Dopamine receptors primarily signal through heterotrimeric G proteins. The D1-like receptors (D1 and D5) are typically coupled to Gαs proteins, which stimulate adenylyl cyclase activity, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels wikipedia.org. Elevated cAMP can then activate protein kinase A (PKA), which phosphorylates various downstream targets, influencing a range of cellular processes wikipedia.org.

Conversely, the D2-like receptors (D2, D3, and D4) are generally coupled to Gαi/o proteins. Activation of Gαi/o inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and reduced PKA activity wikipedia.orgmerckmillipore.com. Gαi/o proteins can also activate other signaling molecules, such as inwardly rectifying potassium channels and phospholipase C (PLC) in some contexts, although the primary inhibitory effect on adenylyl cyclase is a hallmark of D2-like receptor signaling wikipedia.orgnih.gov. PLC activation, typically mediated by Gαq proteins, leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govwikipedia.org. IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), further propagating the signal jax.orgnih.govmdpi.com. While D2-like receptors are primarily linked to Gαi/o, there is evidence suggesting potential crosstalk or context-dependent coupling to other G protein subtypes that could influence PLC activity wikipedia.orgnih.gov.

Given this compound's mixed agonist/antagonist profile, its effect on these G protein-mediated pathways would depend on the specific receptor subtype and the cellular environment ncats.io. In a system where this compound acts as a D1-like agonist, an increase in cAMP and PKA activity would be expected. Conversely, where it acts as a D2-like agonist, a decrease in cAMP and PKA activity would be anticipated. Its antagonist activity would block the effects of endogenous dopamine at the respective receptor subtypes.

2 β-Arrestin Recruitment and G Protein-Independent Signaling

Beyond G protein coupling, dopamine receptors can also engage in G protein-independent signaling, primarily through the recruitment of β-arrestins columbiapsychiatry.orgdiscoverx.compromega.canih.gov. β-arrestins play roles in receptor desensitization and internalization but also act as scaffolds to activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways discoverx.compromega.canih.govoaepublish.com. Recruitment of β-arrestins can lead to the activation of kinases like ERK1/2, JNK, and p38, influencing processes like cell survival, proliferation, and gene expression oaepublish.comnih.govnih.govnih.gov.

3 Intracellular Cascades and Crosstalk

The downstream signaling initiated by this compound's interaction with dopamine receptors involves complex intracellular cascades and significant crosstalk between different pathways nih.govnih.govnih.gov. For instance, PKA, activated by D1-like receptor signaling, can phosphorylate and regulate components of other pathways, including those activated by D2-like receptors or β-arrestins wikipedia.org. Similarly, PKC, activated via PLC, can also modulate various downstream targets and interact with other signaling networks jax.orgnih.govmdpi.com.

The precise interplay between the cAMP/PKA, PLC/PKC, and β-arrestin/MAPK pathways in response to this compound is likely to be cell-type specific and dependent on the expression levels and functional state of the different dopamine receptor subtypes and downstream signaling molecules wikipedia.orgibecbarcelona.eugu.seukri.org. Understanding these intricate interactions requires detailed experimental analysis, potentially involving techniques such as phosphoproteomics to identify activated kinases and their substrates, or approaches to measure second messenger concentrations and protein-protein interactions in response to this compound treatment dkfz.denih.govfrontiersin.org.

Data Tables:

While specific quantitative data on this compound's effects on downstream signaling pathways are not extensively detailed in the readily available information, the general mechanisms of dopamine receptor signaling can be represented.

Receptor SubtypePrimary G Protein CouplingEffect on Adenylyl CyclaseKey Second MessengerDownstream KinasesPotential G Protein-Independent Signaling
D1-like (D1, D5)GαsStimulationcAMPPKAβ-Arrestin Recruitment, MAPK pathways
D2-like (D2, D3, D4)Gαi/oInhibition↓cAMP↓PKAβ-Arrestin Recruitment, MAPK pathways, potential PLC activation

Note: This table summarizes the general, well-established signaling pathways for dopamine receptor subtypes. The specific effects of this compound may vary based on its precise interaction profile.

Further research is needed to generate specific data tables detailing this compound's efficacy and potency in modulating these pathways in various cellular contexts. This would involve quantitative measurements of:

Changes in intracellular cAMP levels upon this compound exposure.

Activation/inhibition of PKA and PKC activity.

Phosphorylation status of key downstream targets of PKA, PKC, and MAPKs.

Recruitment of β-arrestin isoforms to specific dopamine receptor subtypes in the presence of this compound.

Changes in intracellular calcium concentrations.

Such data would provide a more comprehensive picture of how this compound exerts its effects at the molecular and cellular levels.

Detailed Research Findings (Based on General Dopamine Receptor Signaling):

Research on dopamine receptors in general has provided significant insights into the downstream cascades relevant to this compound's action. Studies have shown that the balance between G protein signaling and β-arrestin recruitment can influence functional outcomes columbiapsychiatry.orgnih.gov. For example, in the context of D2 receptors, biased agonists that favor G protein signaling over β-arrestin recruitment have been explored as potential therapeutics with improved side effect profiles columbiapsychiatry.org. This highlights the importance of understanding this compound's bias, if any, towards specific signaling pathways.

Furthermore, the interaction and crosstalk between cAMP-dependent and other signaling pathways are crucial. PKA can phosphorylate components of the MAPK pathway, modulating its activity wikipedia.org. Similarly, calcium signaling, triggered by IP3, can activate calcium-sensitive kinases and phosphatases that influence a wide range of cellular processes and interact with other signaling networks wikipedia.orgmdpi.com. The complexity of these intracellular networks means that this compound's ultimate cellular effect is the result of the integrated activity of multiple convergent and divergent signaling cascades.

The functional outcome of this compound's action at the cellular level, such as changes in neuronal excitability, neurotransmitter release, or gene expression, is a direct consequence of the modulation of these downstream signaling pathways and intracellular cascades. Detailed studies focusing specifically on this compound are necessary to fully elucidate its unique pharmacological signature in terms of downstream signaling.

Comprehensive in Vitro Pharmacological Characterization of Romergoline

Development and Application of In Vitro Receptor Binding Assays

Receptor binding assays are fundamental techniques used to quantify the interaction between a ligand (such as Romergoline) and its target receptor. These assays provide essential data on the affinity and selectivity of a compound for a particular binding site. nih.govnih.gov

Radioligand Binding Studies for Affinity and Selectivity Determination

Radioligand binding studies are a widely used method to characterize receptors and determine the affinity and density of binding sites. nih.govnih.gov In these assays, a radiolabeled ligand with high affinity and specificity for the target receptor is used. nih.gov The binding of this radioligand to the receptor is measured, and the effect of an unlabeled compound, such as this compound, on this binding is assessed. nih.gov By varying the concentration of the unlabeled compound, researchers can determine its affinity for the receptor, typically expressed as an equilibrium dissociation constant (Kd) or inhibition constant (Ki). nih.gov Selectivity is determined by performing binding studies across a panel of different receptors to see if the compound binds preferentially to one target over others. nih.govfrontiersin.org The choice of radioligand can influence the observed affinity, especially for receptors that exist in different conformational states, such as G protein-coupled receptors (GPCRs). sygnaturediscovery.com

Competition Binding Assays with Known Ligands

Competition binding assays are a specific type of radioligand binding study used to determine the affinity and selectivity of an unlabeled ligand by its ability to compete with a fixed concentration of a radiolabeled ligand for receptor binding sites. nih.govresearchgate.netresearchgate.netnih.govnanotempertech.com In this assay format, increasing concentrations of the unlabeled compound (this compound) are incubated with the receptor preparation and the radiolabeled ligand. researchgate.netnih.gov The displacement of the radiolabeled ligand by the unlabeled compound is measured, and the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀) is determined. researchgate.netnanotempertech.com The Ki value, which represents the affinity of the unlabeled ligand for the receptor, can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the Kd of the radioligand and its concentration used in the assay. nanotempertech.com This method allows for the comparison of the relative affinities of different compounds for the same receptor binding site. nanotempertech.com

Functional In Vitro Assays for this compound Activity

Beyond simply binding to a receptor, a compound's pharmacological profile includes its ability to modulate receptor activity, leading to a functional response within the cell. Functional in vitro assays are designed to measure these downstream effects. crownbio.comnih.govcreative-biolabs.com

Cyclic AMP (cAMP) Modulation Assays

Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. mdpi.comnih.govnih.gov Adenylyl cyclase (AC) is the enzyme responsible for synthesizing cAMP, while phosphodiesterases (PDEs) break it down. mdpi.comnih.gov Agonists of Gs-coupled receptors stimulate AC, leading to increased cAMP, while agonists of Gi-coupled receptors inhibit AC, leading to decreased cAMP. Functional assays measuring cAMP modulation can involve stimulating or inhibiting adenylyl cyclase activity and quantifying the resulting changes in intracellular or extracellular cAMP levels. mdpi.comnih.govnih.gov Techniques such as ELISA or radioimmunoassays can be used to measure cAMP concentration. mdpi.comnih.gov By examining this compound's effect on cAMP levels in cells expressing specific receptors, its agonist or antagonist activity and the type of G protein it couples to can be determined.

Calcium Mobilization Assays

Intracellular calcium ions (Ca²⁺) are crucial second messengers involved in a wide range of cellular processes, often downstream of GPCR activation, particularly those coupled to Gq proteins. discoverx.comnih.govcreative-bioarray.com Gq-coupled receptors activate phospholipase C, which leads to the production of inositol (B14025) triphosphate (IP₃), triggering the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum. creative-bioarray.com Calcium mobilization assays measure changes in intracellular Ca²⁺ concentration upon stimulation with a ligand. discoverx.comnih.govcreative-bioarray.comnih.gov These assays commonly utilize fluorescent calcium indicators that exhibit increased fluorescence upon binding to Ca²⁺. discoverx.comnih.govcreative-bioarray.combdbiosciences.com Real-time fluorescence plate readers, such as the Fluorometric Imaging Plate Reader (FLIPR), are often used to monitor calcium flux in a high-throughput manner. discoverx.comcreative-bioarray.combdbiosciences.com By assessing this compound's ability to induce or inhibit calcium mobilization in cells expressing target receptors, its functional activity and coupling to Gq pathways can be investigated.

High-Throughput Screening (HTS) Methodologies for Functional Readouts

High-Throughput Screening (HTS) is a methodology that enables the rapid screening of large libraries of compounds for a specific biological activity. nih.govatrandi.comnumberanalytics.comdrugtargetreview.com In the context of in vitro pharmacological characterization, HTS can be applied to functional assays to assess the activity of this compound across a broad range of targets or to identify potential off-target effects. nih.govatrandi.comnumberanalytics.com HTS relies on miniaturization, automation, and sensitive detection systems to test thousands to millions of compounds efficiently. nih.govatrandi.comnumberanalytics.com Functional readouts in HTS can include changes in intracellular signaling pathways (like cAMP or calcium), reporter gene expression, cell viability, or protein-protein interactions. nih.govnih.govatrandi.comceltarys.commdpi.com While HTS is often used for initial hit identification, it can also be adapted for more detailed characterization, allowing for the generation of dose-response curves and the determination of potency (e.g., EC₅₀ or IC₅₀ values) for active compounds like this compound across multiple targets simultaneously. nih.govdiscoverx.comnumberanalytics.comdrugtargetreview.com The use of advanced technologies and assay formats, such as homogeneous "mix-and-measure" assays and automated liquid handling systems, facilitates the high-throughput nature of these studies. nih.govbdbiosciences.com

This compound is an ergoline (B1233604) derivative that has been described as a putative dopamine (B1211576) D1 agonist and D2 antagonist hodoodo.com. Its activity is noted to be dependent on the functional state of the biological substrate, particularly the presence or absence of dopamine ncats.io. This compound was previously in Phase 2 clinical trials for anxiety disorder but has been discontinued (B1498344) idrblab.net.

The following sections detail the in vitro pharmacological characterization of this compound based on available information. However, it is important to note that comprehensive, detailed quantitative data specifically for this compound across all the requested subsections is limited in the readily available search results.

Quantitative Evaluation of Potency and Efficacy in Controlled Systems

In vitro pharmacological studies aim to quantitatively evaluate the potency and efficacy of a compound in controlled laboratory settings. Potency refers to the concentration or amount of a drug needed to produce a defined effect, often expressed as an EC50 (molar concentration of an agonist that produces 50% of the maximal possible effect) or IC50 (concentration of an inhibitor that reduces the response by half) guidetopharmacology.org. Efficacy, on the other hand, refers to the maximum effect a drug can produce derangedphysiology.com. While this compound is described as a putative dopamine D1 agonist and D2 antagonist, specific quantitative data such as EC50 or IC50 values for this compound at these or other receptors in controlled in vitro systems were not found in the provided search results. hodoodo.com. The relationship between in vitro potency and in vivo efficacy can be complex and influenced by various factors, including receptor type, tissue context, and signal transduction efficiency guidetopharmacology.orgnih.govnih.gov.

Cell-Based Assay Systems for Studying this compound

Cell-based assay systems are crucial tools in in vitro pharmacology for studying the effects of compounds in a more biologically relevant context than cell-free systems mdpi.comconceptlifesciences.com. These assays can provide insights into a compound's activity on cellular processes, target engagement, and potential off-target effects mdpi.comconceptlifesciences.com. While cell-based assays are widely used in drug discovery, specific details regarding the utilization of particular cell lines or primary cell cultures specifically for studying this compound were not extensively detailed in the provided search results.

Utilization of Recombinant Cell Lines Expressing Specific Receptors

Recombinant cell lines, engineered to express specific receptors or target proteins, are commonly used in in vitro pharmacology to study the interaction of compounds with a single, defined target in isolation mdpi.comconceptlifesciences.com. This approach allows for the assessment of binding affinity and functional activity related to a specific receptor subtype without the complexity of other cellular components. While such cell lines would be valuable for characterizing this compound's activity at dopamine D1 and D2 receptors, specific studies detailing the use of recombinant cell lines for this compound were not found in the provided search results.

Application of Primary Neuronal and Glial Cell Cultures

Primary neuronal and glial cell cultures, derived directly from animal tissue, offer a more physiologically relevant model system compared to immortalized cell lines, as they retain many of the characteristics of their tissue of origin thermofisher.comchelatec.com. These cultures are valuable for studying the effects of compounds on neuronal function, viability, and interactions between different neural cell types chelatec.comnih.gov. Although primary neural cultures are widely used in neuroscience research and drug screening, specific applications involving this compound in primary neuronal or glial cell cultures were not detailed in the provided search results.

Advanced Readout Technologies in In Vitro Studies (e.g., TR-FRET, Alpha-Lisa, Bioluminescence Reporter Assays)

Advanced readout technologies enhance the sensitivity, throughput, and information content of in vitro assays. Techniques such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and bioluminescence reporter assays are frequently employed to measure molecular interactions, signaling pathway activation, and gene expression in cell-based and biochemical assays thermofisher.combmglabtech.comnih.gov. These technologies can provide quantitative data on binding events, protein-protein interactions, and the functional consequences of receptor activation or inhibition. While these technologies are standard in modern in vitro pharmacology, specific instances of their application in studies directly characterizing this compound were not found in the provided search results.

In Vitro Studies on this compound's Mechanism of Action at the Sub-Cellular Level

Investigating a compound's mechanism of action at the sub-cellular level involves understanding how it interacts with intracellular components and pathways bmglabtech.com. This can include studies on intracellular localization, interactions with organelles, and effects on sub-cellular processes. While this compound is understood to exert its effects through interaction with dopamine receptors, which are typically located on the cell surface, detailed in vitro studies specifically elucidating this compound's sub-cellular distribution or its direct interactions with intracellular targets or organelles were not described in the provided search results. Studies on sub-cellular localization often involve techniques like differential centrifugation or microscopy-based methods nih.gov.

Rigorous Preclinical in Vivo Pharmacological Investigations of Romergoline

Methodologies for Selection and Validation of Relevant Animal Models

The selection and validation of animal models for studying Romergoline involve careful consideration of their ability to recapitulate key aspects of the human diseases or conditions the compound is intended to treat. This process often utilizes both genetically modified and induced disease models to gain comprehensive mechanistic insights and assess pharmacological relevance for translation.

Utilization of Genetically Modified and Induced Disease Models for Mechanistic Insights

Genetically modified animal models, such as transgenic mice, are engineered to carry specific genetic alterations that are associated with human diseases. wikipedia.org These models can be invaluable for dissecting the molecular and cellular mechanisms underlying a disease and how this compound might interact with these pathways. For instance, models with knockouts or overexpression of genes relevant to neurotransmitter systems targeted by this compound can provide insights into its direct effects on these systems. wikipedia.org The creation and maintenance of genetically modified animal lines may require authorization if they are expected to experience pain, suffering, or damage as a result of the genetic modification. uni-heidelberg.de However, lines where the genetic change is only triggered by inducers or those containing only reporter genes may not require authorization for breeding. uni-heidelberg.debund.de

Induced disease models, on the other hand, involve the administration of substances or the application of procedures to wild-type animals to mimic specific pathological features of a human disease. scantox.combiomedpharmajournal.org These models can be particularly useful for studying the progression of a disease and evaluating the effects of this compound on established pathology. Examples include chemically induced models for conditions like Parkinson's disease using neurotoxins such as 6-OHDA or MPTP, or models induced by specific diets or viral infections for other conditions. nih.govwikipedia.orgfrontiersin.org Induced models can offer a relatively low turn-around time for testing compounds. scantox.com

Combining the use of genetically modified and induced models allows researchers to investigate both the underlying genetic predispositions and the environmental or pathological triggers of a disease, providing a more complete picture of this compound's potential effects.

Assessment of Pharmacologically Relevant Animal Models for Translational Research

Assessing the pharmacological relevance of animal models for translational research involves evaluating how well the models predict the effects of a compound in humans. This requires selecting models that not only display some features of the human disease but also respond to pharmacological interventions in a manner analogous to human patients. osf.ioyoutube.com

Rodents, particularly mice and rats, are commonly used due to their genetic tractability, size, and cost-effectiveness. wikipedia.orgnih.gov However, species-specific differences can limit the direct translation of findings. osf.io Non-human primates (NHPs) share greater anatomical and genetic similarity with humans, making them valuable for preclinical evaluation of therapies, although their use is more limited due to ethical considerations, cost, and complexity of care. nih.govmdpi.com Pigs are also increasingly being used as disease models due to their genetic, anatomic, and physiologic similarities to humans, and genetic editing techniques allow for the creation of tailored pig models that can closely mimic human disease mechanisms. frontiersin.orguni-muenchen.de

Validation of pharmacologically relevant models involves demonstrating that the model exhibits key behavioral, biochemical, or physiological endpoints that are responsive to known therapeutic agents for the target human condition. For this compound, which is described as a putative dopamine (B1211576) D1 agonist and D2 antagonist, models relevant to dopamine-related disorders, such as Parkinson's disease or psychotic states, would be particularly relevant. hodoodo.comncats.io Animal models of Parkinson's disease, for example, aim to replicate features like the loss of dopaminergic neurons and associated motor deficits. nih.govwikipedia.orgmdpi.com

Pharmacological Response Evaluation in Animal Models

Evaluating the pharmacological response to this compound in animal models involves a range of techniques to assess its effects on behavior, neurochemistry, and brain function.

Behavioral Neuroscience Paradigms for Studying this compound Effects

Behavioral neuroscience paradigms are essential for assessing the in vivo effects of this compound on complex behaviors relevant to neurological and psychiatric conditions. These paradigms are designed to measure changes in locomotion, anxiety, social interaction, learning, memory, and other behaviors that may be modulated by dopaminergic activity. nih.govresearchgate.netfrontiersin.org

For example, tests like the open field, elevated plus maze, and light-dark transition can assess anxiety-related behaviors. nih.govscielo.br Studies using these paradigms can reveal whether this compound has anxiolytic or anxiogenic effects in different animal models. Conditioned response tests, such as conditioned avoidance response, can be useful for predicting antipsychotic activity. scielo.brscielo.br Motor function can be evaluated using tests like the rotarod or assessment of catalepsy, particularly relevant for compounds targeting the dopaminergic system as this compound is suggested to do. scielo.br Changes in social interaction can also be assessed, which may be relevant to negative symptoms of certain psychiatric disorders. frontiersin.orgscielo.br

By employing a battery of behavioral tests, researchers can characterize the behavioral profile of this compound and determine its potential therapeutic effects on specific behavioral deficits observed in disease models.

Biochemical and Neurochemical Assessments in Vivo

Biochemical and neurochemical assessments in vivo provide crucial information about the direct effects of this compound on neurotransmitter systems and related signaling pathways in the living brain. Techniques such as microdialysis allow for the measurement of neurotransmitter release and metabolism in specific brain regions in real-time. nih.gov This can help determine how this compound affects dopamine levels and the activity of dopamine receptors.

Analysis of tissue samples can provide information on changes in enzyme activity, protein expression (including receptors and transporters), and levels of metabolites. For instance, assessing the binding of radioligands to dopamine receptors in brain tissue can quantify receptor occupancy and affinity after this compound administration. Changes in markers of neuronal activity or synaptic plasticity can also be investigated. These biochemical and neurochemical assessments provide mechanistic support for the behavioral observations and help to understand the pharmacological profile of this compound at a molecular level.

Advanced Imaging Techniques in Preclinical Models for Studying this compound Effects

Advanced imaging techniques, such as Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET), offer non-invasive ways to study the effects of this compound on brain structure, function, and neurochemistry in living animal models. nih.govnih.govfrontiersin.org

Functional MRI (fMRI) can measure changes in brain activity by detecting variations in blood flow (BOLD signal) in response to this compound administration or during specific behavioral tasks. nih.govnih.govfrontiersin.org This can help identify brain regions that are activated or deactivated by the compound. Manganese-enhanced MRI (MEMRI) is another technique that can be used to trace neuronal connections and assess neuronal activity. nih.gov

PET imaging, often used with radiolabeled ligands, can quantify the binding of this compound to specific receptors or transporters in the brain, providing information on its distribution and target engagement in vivo. Reporter gene imaging techniques are also being developed to visualize specific molecular events or cell populations. mdpi.com

Establishment of In Vitro-In Vivo Correlations in Preclinical Pharmacological Data

The establishment of in vitro-in vivo correlations (IVIVC) is a crucial aspect of preclinical pharmacological investigations. An IVIVC is defined as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response. researchgate.netnih.gov Typically, the in vitro property is the rate or extent of drug dissolution or release, while the in vivo response is often the plasma drug concentration or amount of drug absorbed. researchgate.netnih.gov The primary objective of developing IVIVC is to predict in vivo performance based on in vitro data, which can inform formulation development, set dissolution specifications, and potentially reduce the need for extensive in vivo bioavailability studies. nih.govdissolutiontech.comwjarr.comdissolutiontech.com

For a compound like this compound, an ergoline (B1233604) derivative known to interact with dopamine receptors ncats.iogoogle.com, establishing IVIVC in preclinical studies would typically involve correlating in vitro data, such as receptor binding affinities or functional activity in cell-based assays, with in vivo pharmacological effects observed in animal models. In vitro binding assays, such as radioligand binding assays, are used to determine the affinity and selectivity of a compound for specific receptors (e.g., dopamine receptor subtypes D1, D2, D3). nih.govnicoyalife.comoncodesign-services.comperceptive.comnih.gov These assays provide quantitative data on the interaction between the ligand (this compound) and its target receptor. oncodesign-services.comnih.gov

Parallel to in vitro studies, preclinical in vivo pharmacological investigations assess the effects of this compound in relevant animal models. Given this compound's suggested antiparkinsonian activity and its behavior as a dopamine receptor modulator depending on the biological context ncats.io, in vivo studies might involve models of extrapyramidal diseases or other conditions related to dopaminergic system dysfunction. nih.gov Measuring in vivo responses could include behavioral assessments, neurochemical changes, or other physiological endpoints indicative of the compound's pharmacological effect.

Establishing an IVIVC for this compound would involve correlating the quantitative data obtained from these in vitro and in vivo studies. For instance, researchers might attempt to correlate the in vitro binding affinity (e.g., Ki value) or functional potency (e.g., EC50 or IC50) at a specific dopamine receptor subtype with the magnitude or duration of an observed in vivo pharmacological effect in an animal model. Different levels of IVIVC can be established, with Level A representing a point-to-point correlation between the in vitro dissolution/release and the in vivo input rate, considered the most desirable for its predictive power. researchgate.netdissolutiontech.comnih.gov

While the principles of IVIVC are well-established in pharmaceutical development nih.govwjarr.com, specific detailed preclinical in vitro-in vivo correlation data, including data tables and detailed research findings explicitly demonstrating the established correlations for this compound, were not found within the scope of the provided search results. Preclinical studies have indicated this compound's interaction with dopamine receptors and its potential pharmacological activities ncats.iogoogle.com, but the direct quantitative relationships correlating specific in vitro binding or functional data with observed in vivo outcomes in a formally established IVIVC model for this compound are not available in the provided information. The absence of such specific data precludes the presentation of detailed research findings and data tables directly illustrating the IVIVC for this compound in this section.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Romergoline

Principles and Methodologies for SAR/QSAR Studies Applied to Romergoline

SAR studies qualitatively explore how modifications to a molecule's structure influence its biological activity. This involves systematically altering functional groups and observing the resulting changes in potency or efficacy. creative-biolabs.comslideshare.net QSAR, on the other hand, aims to establish a mathematical relationship between the biological activity and quantifiable molecular descriptors, such as electronic, steric, and hydrophobic properties. creative-biolabs.comslideshare.netu-strasbg.frresearchgate.net

Methodologies for QSAR analysis can range from 1D to 6D, incorporating various molecular descriptors and statistical methods like regression analysis. creative-biolabs.comresearchgate.netsemanticscholar.org These methods seek to build predictive models that can correlate structural features with biological outcomes. researchgate.netsemanticscholar.org The development of a robust QSAR model requires a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate validation, and ideally, a mechanistic interpretation. semanticscholar.org

While the search results provide general principles of SAR and QSAR, specific details on the methodologies applied directly to this compound were not extensively detailed. However, the general approaches described, including the use of molecular descriptors and statistical methods, would be applicable to this compound studies. creative-biolabs.comresearchgate.netsemanticscholar.org

Identification of Pharmacophore Features Crucial for this compound's Activity

Pharmacophore features represent the essential steric and electronic characteristics of a molecule that are necessary for optimal interaction with a specific biological target. ic.ac.ukresearchgate.net Identifying these features is a key aspect of SAR studies. By analyzing a series of compounds with varying structures and known activities, researchers can deduce which parts of the molecule are critical for binding and activity. creative-biolabs.comslideshare.netic.ac.uk

Although specific pharmacophore features for this compound were not explicitly detailed in the search results, the general principle involves identifying functional groups or spatial arrangements that are consistently present in active this compound analogues and absent or different in inactive ones. ic.ac.ukresearchgate.netresearchgate.net This process often involves the use of computational tools to align molecules and identify common features. ic.ac.ukresearchgate.net

Computational Chemistry and In Silico Modeling in this compound SAR/QSAR

Computational chemistry and in silico modeling play a vital role in modern SAR/QSAR studies, enabling researchers to simulate, predict, and optimize molecular interactions. patsnap.commdpi.comnih.gov These methods are cost-effective and high-throughput compared to experimental approaches. patsnap.commdpi.com

Ligand-Based and Structure-Based Design Approaches

Computational drug design strategies can be broadly classified into ligand-based drug design (LBDD) and structure-based drug design (SBDD). extrapolations.comnih.govnih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. extrapolations.comnih.gov LBDD relies on the knowledge of known active and inactive ligands to derive a model that describes the structural and physicochemical requirements for activity. gardp.orgmdpi.com Techniques like QSAR and pharmacophore modeling are central to LBDD. creative-biostructure.comresearchgate.netnih.gov By analyzing the properties of known this compound analogues, LBDD could be used to predict the activity of new, untested compounds. creative-biostructure.comgardp.org

Structure-Based Drug Design (SBDD): This approach utilizes the 3D structure of the biological target (e.g., a receptor or enzyme) to design ligands that can bind effectively. extrapolations.comnih.gov Methods like molecular docking and molecular dynamics simulations are employed to predict how a ligand will interact with the target site. patsnap.comnih.gov If the structure of this compound's target is known, SBDD could provide detailed insights into the binding mode and interactions, guiding the design of improved analogues. patsnap.comextrapolations.com

Often, a combination of LBDD and SBDD approaches is used to leverage information from both the ligand and the target, enhancing the reliability and efficiency of the design process. extrapolations.comnih.govmdpi.com

Predictive Modeling of Biological Activity from Chemical Structure

Predictive modeling is a core application of QSAR, where mathematical models are developed to forecast the biological activity of a compound based on its chemical structure and properties (molecular descriptors). u-strasbg.frresearchgate.netmdpi.combio-hpc.eu These models can help prioritize compounds for synthesis and experimental testing, accelerating the drug discovery process. patsnap.comdrugdesign.orgcreative-biostructure.com

Various machine learning algorithms and statistical methods are used in predictive modeling. mdpi.combiorxiv.orgnih.gov The goal is to build models that can accurately predict endpoints such as binding affinity, potency, or other relevant biological responses. creative-biolabs.comdrugdesign.orgnih.gov The reliability of these models depends on the quality of the data and the appropriateness of the chosen descriptors and algorithms. researchgate.netsemanticscholar.org Predictive QSAR models can be used to estimate the activity of novel this compound analogues before they are synthesized, reducing the time and resources required for experimental evaluation. drugdesign.orgcreative-biostructure.combio-hpc.eu

Rational Design of this compound Analogues for Enhanced or Modified Receptor Selectivity

Rational design involves using the knowledge gained from SAR, QSAR, and computational modeling to intentionally design new compounds with improved or altered biological properties. nih.govnih.govplos.org For this compound, this would involve designing analogues with enhanced potency, improved pharmacokinetic properties, or modified selectivity for specific receptor subtypes. nih.govplos.orgscribd.com

While specific data tables detailing this compound SAR/QSAR were not found, the principles and methodologies discussed are universally applied in such studies. The following table provides a general illustration of how SAR data might be presented, based on the concepts retrieved from the search results.

Compound (Illustrative)Structural Modification (Illustrative)Biological Activity (e.g., IC50, Ki) (Illustrative)SAR Inference (Illustrative)
This compoundX nMBaseline activity
Analogue 1Substitution at R1 with Group AY nMGroup A is favorable for activity
Analogue 2Substitution at R1 with Group BZ nMGroup B is unfavorable for activity
Analogue 3Modification of Ring SystemW nMRing system modification impacts potency

Detailed Preclinical Metabolism and Pharmacokinetics of Romergoline

In Vitro Metabolic Stability and Biotransformation Studies

In vitro studies are fundamental for early assessment of a compound's metabolic fate. These experiments typically utilize subcellular fractions or isolated cells to determine how readily the compound is metabolized by key drug-metabolizing enzymes, primarily located in the liver.

Metabolic stability is commonly assessed by incubating the drug candidate with hepatic microsomes and hepatocytes. Hepatic microsomes, derived from the endoplasmic reticulum of liver cells, are rich in cytochrome P450 (CYP) enzymes, which are major catalysts of phase I metabolism. srce.hrdls.com Hepatocytes, as intact liver cells, offer a more complete system, containing both phase I and phase II metabolic enzymes (such as UDP-glucuronosyltransferases and sulfotransferases) and cofactors at physiological levels. dls.comnih.gov

Incubation of Romergoline with these systems would involve monitoring the disappearance of the parent compound over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). srce.hrnih.govnuvisan.com The rate of disappearance provides an estimate of the compound's intrinsic clearance in the liver. srce.hr Studies using both microsomes and hepatocytes can provide complementary information, although hepatocytes are generally considered more predictive of in vivo hepatic clearance due to the presence of a wider range of metabolic pathways. dls.comnih.gov

Specific experimental data regarding this compound's metabolic clearance in hepatic microsomes and hepatocytes was not available in the provided search results.

Cytochrome P450 enzymes are a superfamily of heme-containing enzymes primarily responsible for the oxidative metabolism of many drugs. wikipedia.orgmdpi.comdynamed.comnih.gov Identifying the specific CYP isoforms involved in this compound's metabolism is important for predicting potential drug-drug interactions. This is typically done through a combination of approaches, including:

Incubation of this compound with recombinant individual human CYP enzymes.

Incubation with liver microsomes in the presence of selective CYP inhibitors.

Correlation studies using a panel of different human liver microsome samples with known CYP activities.

The most significant CYP enzymes responsible for metabolizing commonly used drugs include CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C8, and CYP2C19. dynamed.com These enzymes are involved in the biotransformation of a large percentage of drugs in clinical use. dynamed.com

Specific experimental data identifying the particular CYP isoenzymes involved in this compound's metabolism was not available in the provided search results.

While CYPs are major players in drug metabolism, non-CYP enzymes also contribute significantly to the biotransformation of many compounds. bioivt.comevotec.comnih.gov These include phase II enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which catalyze the conjugation of drugs or their metabolites with endogenous molecules like glucuronic acid or sulfate, respectively. bioivt.comxenotech.com Other non-CYP enzymes include esterases, flavin monooxygenases (FMOs), and monoamine oxidases (MAOs). evotec.comxenotech.com

Studies investigating non-CYP mediated metabolism would involve incubating this compound with appropriate enzyme sources (e.g., liver cytosol for some SULTs, microsomes with the necessary cofactors like UDPGA for UGTs) bioivt.com and analyzing for the formation of conjugated metabolites. Understanding the role of non-CYP enzymes is crucial as nearly 30% of clinically approved drugs are metabolized by these pathways. nih.gov

Specific experimental data regarding the involvement of non-CYP enzymes like UGTs or sulfotransferases in this compound's metabolism was not available in the provided search results.

Advanced Analytical Research Methodologies Applied to Romergoline

Quantitative Analytical Techniques for Romergoline in Biological Matrices (e.g., LC-MS/MS)

Quantitative analysis of this compound in biological matrices is essential for understanding its behavior in biological systems. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the quantitative determination of analytes in complex biological samples due to its high sensitivity and specificity. agilexbiolabs.comnih.govchromatographyonline.comrsc.org The combination of liquid chromatography separates the analyte from the matrix components, while tandem mass spectrometry provides selective detection and quantification. rsc.org

Challenges in quantitative LC-MS/MS analysis of biological fluids include potential matrix effects, where co-eluting matrix components can affect the ionization of the target analyte, leading to ion suppression or enhancement. nih.govchromatographyonline.com These effects can compromise the accuracy, precision, and robustness of the method. nih.govchromatographyonline.com Strategies to mitigate matrix effects include optimizing sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, and utilizing internal standards. nih.govchromatographyonline.com

While specific detailed research findings or data tables directly pertaining to this compound quantification in biological matrices using LC-MS/MS were not extensively found in the immediate search results, the principles and challenges of applying this technique to compounds in biological matrices are well-documented. agilexbiolabs.comnih.govchromatographyonline.comrsc.orgnih.gov Method development for quantitative analysis involves defining the analytical target profile and choosing appropriate techniques based on the compound's properties. labmanager.com Optimization of instrumental conditions, including column selection and mobile phase composition in LC, is crucial. labmanager.com Preliminary testing is performed to evaluate feasibility, peak shape, and separation from matrix components. labmanager.com

Spectroscopic Methods (e.g., NMR, IR, UV-Vis) for Structural Elucidation of this compound and its Metabolites

Spectroscopic techniques are invaluable tools for determining the structure of organic compounds and their metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the molecular structure and functional groups present. lehigh.eduresearchgate.netspectroscopyonline.comuii.ac.id

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within a molecule. lehigh.eduresearchgate.netuii.ac.id Chemical shifts, splitting patterns, and integration of signals in NMR spectra are used to identify different types of protons and carbons and their connectivity. lehigh.edu

IR spectroscopy is primarily used to identify the functional groups present in a molecule based on the vibrations of chemical bonds. lehigh.eduresearchgate.netuii.ac.id Characteristic absorption bands in the IR spectrum correspond to specific functional groups like carbonyls, amines, and hydroxyls, which can aid in the structural identification of this compound and its metabolites. lehigh.eduresearchgate.netresearchgate.net

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those with chromophores (groups of atoms that absorb UV or visible light). lehigh.eduresearchgate.netresearchgate.net While less informative for complete structural elucidation compared to NMR or MS, UV-Vis can be useful for detecting the presence of conjugated systems or aromatic rings within the this compound structure and potentially its metabolites. lehigh.eduresearchgate.netresearchgate.net It is also an important tool for quantitating substances. lehigh.edu

The combined application of these spectroscopic methods allows for a comprehensive analysis of the molecular structure, aiding in the confirmation of the synthesized this compound structure and the identification of any structural changes in its metabolites.

Chromatographic Separations for Isolation and Purification of this compound and Related Compounds

Chromatographic techniques are essential for separating and purifying this compound from reaction mixtures, starting materials, impurities, and biological matrices. Chromatography is based on the principle of differential distribution of components between a stationary phase and a mobile phase. journalagent.comirejournals.com

Column chromatography, including techniques like High-Performance Liquid Chromatography (HPLC), is widely used for both analytical and preparative separations. journalagent.comirejournals.comnih.gov HPLC offers high efficiency and resolution, making it suitable for separating complex mixtures. journalagent.com The choice of stationary phase (e.g., silica, C18) and mobile phase composition (solvents, buffers) is optimized to achieve effective separation based on the physicochemical properties of this compound and related compounds. nih.govchromatographyonline.com

Preparative chromatography is employed to isolate larger quantities of pure this compound or its metabolites for further characterization or studies. nih.govchromatographyonline.com Challenges in chromatographic isolation can include sample complexity and achieving sufficient purity and recovery. nih.govchromatographyonline.com Method conditions, such as column temperature and gradient elution parameters, are adjusted to optimize separation performance and ensure the stability of sensitive compounds during isolation. chromatographyonline.com

Chromatographic separation is a critical step before spectroscopic analysis or other downstream applications to ensure that pure compounds are being analyzed, leading to accurate structural identification and quantitative results.

Method Development and Validation for this compound Analysis in Complex Research Samples

The development and validation of analytical methods for this compound are crucial to ensure the reliability, accuracy, and consistency of the data obtained from complex research samples. labmanager.comrssl.comupm-inc.comresearchgate.net Method development involves creating procedures to identify, quantify, and characterize the compound. labmanager.comresearchgate.net This includes selecting the appropriate analytical technique, optimizing instrumental conditions, and performing preliminary testing. labmanager.com

Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. labmanager.comrssl.comupm-inc.comresearchgate.net Validation parameters typically assessed include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. labmanager.comresearchgate.netich.org Specificity ensures that the method accurately measures the analyte of interest without interference from other components in the sample matrix. labmanager.com Accuracy describes how close the test results are to the true value, while precision refers to the repeatability of the results. labmanager.com

Validation is performed under pre-approved protocols, and the results are compiled in a detailed validation report. rssl.com Regulatory bodies often require method validation to ensure that methods used in research and potential drug development yield reliable data. agilexbiolabs.comupm-inc.com Revalidation may be necessary if there are significant changes in the compound's synthesis, the sample matrix composition, or the analytical procedure itself. ich.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound65898

Data Tables

Validation ParameterAcceptance Criteria (Example)
Accuracy85-115% of nominal concentration
Precision (Intra-day)RSD ≤ 15%
Precision (Inter-day)RSD ≤ 20%
LinearityR² ≥ 0.995
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10, with acceptable accuracy and precision
SpecificityNo significant interference from matrix components or known impurities

Note: The values in this table are illustrative examples based on typical bioanalytical method validation guidelines and would need to be determined experimentally for this compound.

Future Directions and Theoretical Implications of Romergoline Research

Exploration of Undiscovered Pharmacological Targets or Off-Targets

Research into chemical compounds often involves identifying their primary pharmacological targets, the specific molecules in the body they interact with to produce an effect. However, compounds can also interact with "off-targets," unintended molecules that can lead to unforeseen effects or provide insights into broader biological pathways. Future research on Romergoline may involve a more comprehensive exploration of such undiscovered pharmacological targets or off-targets.

Identifying off-targets is a critical aspect of understanding a compound's full pharmacological profile. Methodologies for assessing off-target effects include in silico predictions, which rank potential off-targets based on factors like edit tolerance, and experimental approaches such as RNA-seq experiments for sequence-specific molecules like antisense oligonucleotides (ASOs). researchgate.nethorizondiscovery.com While these methods are more established for certain molecule types, determining functional off-target interactions of small molecule inhibitors can be more challenging. researchgate.net Studies have shown that many small molecule inhibitors can exert cellular effects via off-targets. researchgate.netnih.gov

The exploration of this compound's potential off-targets could reveal interactions with proteins or pathways not previously associated with its known activities. For instance, research into other compounds has demonstrated that modifications can be made to reduce off-target degradation while maintaining on-target effects, suggesting that understanding the structural basis of this compound's interactions could lead to the design of analogues with improved specificity. nih.gov High-throughput imaging platforms and global proteomic analysis are examples of techniques that can be employed to profile off-target activities. nih.gov Applying such advanced methodologies to this compound research could uncover a wider range of its molecular interactions, providing a more complete picture of its pharmacological landscape.

Application of Artificial Intelligence and Machine Learning in this compound Research and Design

AI systems, through algorithms based on rules or instructions, enable machines to make decisions, while more sophisticated techniques like ML and deep learning allow them to learn from data and improve performance over time. mdpi.com In drug discovery, AI can perform virtual screening of potential lead compounds and predict their properties, including efficacy and toxicity risks. researchgate.netscielo.br This can significantly reduce the time and cost associated with traditional research methods. mdpi.commednexus.orgscielo.br

For this compound, AI and ML could be applied in several ways:

Predicting interactions: ML models can mine large-scale biomedical datasets and molecular structures to predict novel interactions with biological targets, potentially uncovering new uses or a more complete understanding of its mechanism of action. mdpi.comscielo.br

Designing analogues: Generative AI can be used to rapidly generate and test virtual structures for thousands of new molecules, including potential this compound analogues, and simulate their interactions with therapeutic targets. roche.com This can streamline the traditional trial-and-error approach. roche.com

Optimizing properties: AI can assist in assessing a compound's pharmacokinetics and predicting toxicity profiles, which could be applied to this compound or its derivatives to reduce the likelihood of costly failures in later research stages. researchgate.net

Contribution of this compound Research to Fundamental Understanding of Neurotransmitter Systems

Neurotransmitter systems are fundamental to understanding how the brain functions and how dysregulation can lead to neurological and psychiatric disorders. openaccessjournals.comijnc.irmdpi.comnih.gov this compound's interactions with specific targets, particularly within the nervous system, can contribute to a deeper understanding of these complex systems.

Neurotransmitters are chemical messengers that facilitate communication between neurons, influencing a wide range of functions including mood, cognition, and behavior. openaccessjournals.comijnc.irmdpi.com Different neurotransmitter systems, such as the dopaminergic, serotonergic, and cholinergic systems, are associated with distinct functions and implicated in various disorders. openaccessjournals.commdpi.com this compound has been noted in the context of dopamine (B1211576) receptors. idrblab.net

Research into this compound's specific interactions with dopamine receptors or other components of neurotransmitter systems can provide valuable data points for theoretical models of neuronal communication and function. For example, understanding how this compound binds to and modulates the activity of dopamine receptors could shed light on the precise mechanisms by which these receptors influence behavior and are involved in disease states. Studies on other compounds targeting neurotransmitter systems have contributed to understanding the dynamics and roles of these systems in both healthy and diseased states. nih.govfrontiersin.org

By studying this compound's effects on neurotransmitter release, reuptake, or receptor binding and signaling, researchers can gain insights into the intricate balance and interplay within these systems. This can contribute to fundamental knowledge about how these systems operate at a molecular and cellular level, potentially revealing novel pathways or feedback loops. The data generated from this compound studies can serve as empirical evidence to refine and validate theoretical models of neurotransmitter function, ultimately advancing our understanding of the neurobiological basis of behavior and neurological disorders.

Methodological Advancements in Preclinical Research Driven by this compound Studies

Preclinical research is a critical step in the scientific investigation of a compound, involving laboratory and animal studies to evaluate its potential effects and mechanisms before human trials. nih.gov Research into compounds like this compound can sometimes drive the development and refinement of preclinical methodologies.

Methodological rigor is essential in preclinical research to ensure reproducibility and the reliable translation of findings. elifesciences.org This includes aspects like study design, sampling techniques, and statistical analysis. nih.gov While the search results did not provide specific examples of this compound research directly leading to new preclinical methodologies, the rigorous study of any compound, especially one with complex interactions, can highlight the need for improved techniques.

For instance, if this compound studies encountered challenges in accurately measuring its concentration in specific brain regions, it could spur the development of more sensitive analytical techniques. If evaluating its behavioral effects required more nuanced assessments, it might lead to the refinement of behavioral assays. The need to understand its interactions with multiple targets could encourage the development of more sophisticated multiplexed assays.

Furthermore, the increasing focus on reproducibility and translatability in preclinical studies, as highlighted by initiatives in various research areas, underscores the importance of robust methodologies. elifesciences.orgpsiweb.org this compound research, by its nature, requires careful experimental design to isolate and understand its specific effects. Challenges encountered in these studies could indirectly contribute to the broader discussion and development of best practices in preclinical research, potentially influencing areas like optimal study design, the use of control groups, and statistical tools. nih.govelifesciences.orgpsiweb.org While direct evidence is not available, the pursuit of detailed and accurate data on this compound would necessitate the application and potentially the advancement of rigorous preclinical research methods.

Potential for this compound Analogues in Basic Neuroscience Research

This compound analogues, which are compounds with structures similar to this compound but with slight modifications, can be valuable tools in basic neuroscience research. By altering specific parts of the this compound molecule, researchers can create compounds with modified properties, such as altered target affinity, selectivity, or metabolic stability.

These analogues can serve as probes to investigate the function of specific receptors or pathways in the nervous system. For example, if this compound is known to interact with a particular dopamine receptor subtype, an analogue could be designed with higher selectivity for that subtype. Studying the effects of this selective analogue in in vitro or in vivo models could help delineate the specific roles of that receptor subtype in neuronal circuits and behavior.

The use of molecularly defined reagents, such as well-characterized small molecule analogues, is crucial in basic neuroscience research to label, capture, and modulate the function of proteins of interest. nih.gov By comparing the effects of this compound and its analogues with different pharmacological profiles, researchers can gain finer insights into the molecular mechanisms underlying neuronal function and dysfunction. This approach is analogous to the use of recombinant antibodies in neuroscience research, where engineered antibodies with specific binding properties are used to probe protein function. nih.gov

Q & A

Basic Research Questions

Q. What are the established pharmacological targets of Romergoline, and what experimental methodologies are recommended for validating these targets in novel cellular models?

  • Methodological Answer : Use in vitro receptor-binding assays (e.g., radioligand displacement) to quantify affinity for dopamine receptors (D1-D5 subtypes). Validate target engagement via gene knockout models or siRNA-mediated silencing, followed by functional assays (e.g., cAMP modulation). Dose-response curves and time-course studies are critical to establish specificity .

Q. How can researchers systematically assess this compound’s pharmacokinetic profile across preclinical species to inform translational studies?

  • Methodological Answer : Employ LC-MS/MS for plasma concentration measurements in rodent and non-rodent models. Calculate key parameters (e.g., bioavailability, half-life) using non-compartmental analysis. Cross-validate results with physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Q. What standardized protocols exist for evaluating this compound’s efficacy in animal models of Parkinson’s disease?

  • Methodological Answer : Use unilateral 6-OHDA-lesioned rats to measure rotational behavior post-administration. Include positive controls (e.g., levodopa) and assess motor coordination via rotarod tests. Blinded scoring and power analysis (≥80%) are essential to minimize bias .

Advanced Research Questions

Q. How should researchers design longitudinal studies to assess chronic effects of this compound on dopaminergic pathways, considering interspecies variability?

  • Methodological Answer : Implement crossover designs with washout periods to isolate treatment effects. Use longitudinal MRI or PET imaging to track dopaminergic neuron integrity. Stratify cohorts by species/strain and apply mixed-effects models to account for variability .

Q. What statistical approaches are optimal for reconciling contradictory findings in this compound’s efficacy across neurodegenerative disease models?

  • Methodological Answer : Conduct meta-analyses of preclinical studies using PRISMA guidelines. Apply random-effects models to quantify heterogeneity. Sensitivity analyses (e.g., excluding outliers) and subgroup stratification (by model type/duration) clarify discrepancies .

Q. How can multi-omics data integration be systematically applied to elucidate this compound’s off-target effects and metabolic pathways?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and machine learning (e.g., random forests) to identify off-target networks. Validate findings with CRISPR-Cas9 screens .

Q. What experimental frameworks are recommended for investigating this compound’s neuroprotective mechanisms beyond dopamine receptor agonism?

  • Methodological Answer : Employ genetic profiling (e.g., single-cell RNA-seq) in primary neuronal cultures exposed to oxidative stress. Validate candidate pathways (e.g., Nrf2/ARE) via luciferase reporter assays and chromatin immunoprecipitation (ChIP). Use conditional knockout models to confirm mechanistic links .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting results in this compound’s impact on prolactin levels across clinical trials?

  • Methodological Answer : Perform individual participant data (IPD) meta-analysis to adjust for covariates (e.g., dosing regimen, patient demographics). Use Bayesian hierarchical models to quantify uncertainty and identify subgroups with divergent responses .

Q. What strategies mitigate bias in retrospective analyses of this compound’s long-term safety data?

  • Methodological Answer : Apply propensity score matching to balance confounders (e.g., age, comorbidities) between treatment groups. Use competing-risk regression to account for dropout or mortality. Sensitivity analyses (e.g., E-values) assess residual confounding .

Key Methodological Insights

  • Literature Review : Use systematic reviews (PRISMA) and tools like Web of Science to identify gaps. Prioritize studies with robust designs (e.g., RCTs, blinded preclinical trials) .
  • Experimental Design : Align objectives with measurable endpoints (e.g., receptor occupancy, behavioral outcomes). Pilot studies ensure feasibility .
  • Data Validation : Replicate findings in independent cohorts and use orthogonal assays (e.g., electrophysiology alongside molecular data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.